

tert-Butyl chlorodifluoroacetate molecular weight and formula

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Compound of Interest

Compound Name: tert-Butyl chlorodifluoroacetate

Cat. No.: B067039

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Technical Guide: tert-Butyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl chlorodifluoroacetate**, a fluorinated organic compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines its fundamental chemical properties, proposes a synthetic pathway, and discusses the broader relevance of its structural motifs in the context of medicinal chemistry.

Core Chemical Properties

The fundamental molecular characteristics of **tert-butyl chlorodifluoroacetate** are summarized in the table below.



Property	Value
Molecular Formula	C ₆ H ₉ CIF ₂ O ₂
Molecular Weight	186.58 g/mol
CAS Number	167308-43-2
Alternate Names	tert-Butyl 2-chloro-2,2-difluoroethanoate, Chloro(difluoro)acetic acid tert-butyl ester

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **tert-butyl chlorodifluoroacetate** are not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous, non-fluorinated esters. A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of an alkene, such as isobutylene, to a carboxylic acid.

A proposed synthetic workflow for **tert-butyl chlorodifluoroacetate** is outlined below. This protocol is based on the known synthesis of tert-butyl chloroacetate and would require optimization and validation for this specific compound.

Proposed Synthesis of tert-Butyl Chlorodifluoroacetate

Reaction: The synthesis would likely proceed via the esterification of chlorodifluoroacetic acid with isobutylene, using a strong acid catalyst.

Step-by-Step Protocol:

- Reaction Setup: In a pressure-rated reactor, dissolve chlorodifluoroacetic acid in a suitable aprotic solvent, such as dichloromethane.
- Catalyst Addition: Introduce a strong acid catalyst. A solid-supported acid catalyst, like a strong acid ion-exchange resin, is a modern and practical choice to simplify purification.
- Introduction of Isobutylene: Cool the mixture and introduce a controlled stream of isobutylene gas into the reactor. The reaction is typically conducted under pressure to



maintain isobutylene in the liquid phase and increase its concentration.

- Reaction Conditions: Maintain the reaction at a controlled temperature, likely between 20-40°C, for several hours with continuous stirring. The reaction progress should be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the catalyst can be removed by filtration. The
 crude product is then purified, typically by fractional distillation under reduced pressure, to
 separate the desired tert-butyl chlorodifluoroacetate from unreacted starting materials and
 any byproducts.

Proposed synthetic workflow for tert-Butyl chlorodifluoroacetate.

Relevance in Drug Development and Medicinal Chemistry

While there is no specific data on the biological activity or signaling pathways associated with **tert-butyl chlorodifluoroacetate**, the presence of the tert-butyl group is of significant interest in medicinal chemistry. The tert-butyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways.

Key Roles of the tert-Butyl Moiety:

- Steric Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting
 adjacent functional groups from metabolic degradation by enzymes such as cytochrome
 P450s. This can increase the metabolic stability and half-life of a drug candidate.
- Modulation of Lipophilicity: The incorporation of a tert-butyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
- Receptor Binding: The size and shape of the tert-butyl group can provide critical hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and potency.

The introduction of fluorine atoms, as in **tert-butyl chlorodifluoroacetate**, further modulates these properties. Fluorine can alter the electronic properties of the molecule, influence



metabolic stability, and affect binding interactions.

Influence of the tert-butyl group on drug candidate properties.

In summary, while **tert-butyl chlorodifluoroacetate** is a compound with defined chemical properties, its specific applications and biological activities remain an area for future research. The synthetic principles outlined provide a foundation for its preparation, and the structural motifs it contains are of continued relevance in the design of new therapeutic agents.

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